molecular formula C12H9NO2S B14320446 3-[(2-Oxo-2H-1-benzopyran-3-yl)sulfanyl]propanenitrile CAS No. 112629-30-8

3-[(2-Oxo-2H-1-benzopyran-3-yl)sulfanyl]propanenitrile

Cat. No.: B14320446
CAS No.: 112629-30-8
M. Wt: 231.27 g/mol
InChI Key: XIPNCGHQZMZKDS-UHFFFAOYSA-N
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Description

3-[(2-Oxo-2H-1-benzopyran-3-yl)sulfanyl]propanenitrile is a chemical compound that belongs to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Oxo-2H-1-benzopyran-3-yl)sulfanyl]propanenitrile typically involves the reaction of 2-oxo-2H-1-benzopyran-3-carbonitrile with a suitable thiol reagent. One common method is the reaction of 2-oxo-2H-1-benzopyran-3-carbonitrile with 3-mercaptopropanenitrile under basic conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Oxo-2H-1-benzopyran-3-yl)sulfanyl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzopyran ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the benzopyran ring.

Scientific Research Applications

3-[(2-Oxo-2H-1-benzopyran-3-yl)sulfanyl]propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products due to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of 3-[(2-Oxo-2H-1-benzopyran-3-yl)sulfanyl]propanenitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s benzopyran moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The nitrile and sulfanyl groups may also contribute to its biological activity by forming covalent bonds with target proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-2H-1-benzopyran-3-carbonitrile: A precursor in the synthesis of 3-[(2-Oxo-2H-1-benzopyran-3-yl)sulfanyl]propanenitrile.

    3-Methyl-2H-1-benzopyran-2-one: Another benzopyran derivative with different substituents and biological activities.

Uniqueness

This compound is unique due to the presence of both a nitrile and a sulfanyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other benzopyran derivatives, making it a valuable compound for further research and development.

Properties

CAS No.

112629-30-8

Molecular Formula

C12H9NO2S

Molecular Weight

231.27 g/mol

IUPAC Name

3-(2-oxochromen-3-yl)sulfanylpropanenitrile

InChI

InChI=1S/C12H9NO2S/c13-6-3-7-16-11-8-9-4-1-2-5-10(9)15-12(11)14/h1-2,4-5,8H,3,7H2

InChI Key

XIPNCGHQZMZKDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)SCCC#N

Origin of Product

United States

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